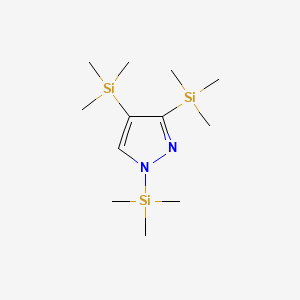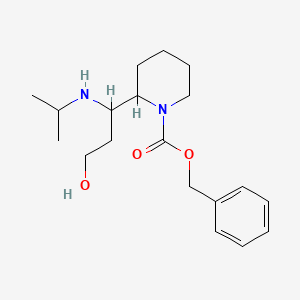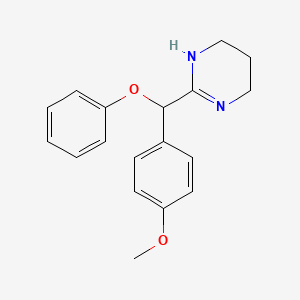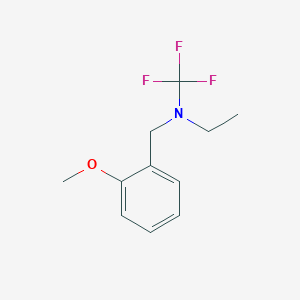
6-Oxopiperidin-3-yl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxopiperidin-3-yl benzenesulfonate is an organic compound that features a piperidinone ring substituted with a benzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidin-3-yl benzenesulfonate typically involves the reaction of piperidin-3-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Piperidin-3-one} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
化学反応の分析
Types of Reactions: 6-Oxopiperidin-3-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
科学的研究の応用
6-Oxopiperidin-3-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Oxopiperidin-3-yl benzenesulfonate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The benzenesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Benzenesulfonic acid: An organosulfur compound with similar sulfonate functionality.
Piperidin-3-one: The parent compound of 6-Oxopiperidin-3-yl benzenesulfonate.
N-oxides of piperidinone derivatives: Compounds with similar structural features but different oxidation states.
Uniqueness: this compound is unique due to the combination of the piperidinone ring and the benzenesulfonate group, which imparts distinct chemical and physical properties
特性
分子式 |
C11H13NO4S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
(6-oxopiperidin-3-yl) benzenesulfonate |
InChI |
InChI=1S/C11H13NO4S/c13-11-7-6-9(8-12-11)16-17(14,15)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
InChIキー |
UTKCWWLBBBJBEJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NCC1OS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)




![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)

